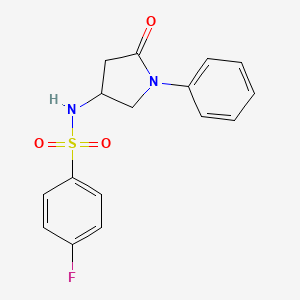
4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide, also known as FOB or Compound 32, is a novel small molecule that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, making it a potential candidate for further research and development.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Arthritis Treatment
4-Fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide derivatives have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors. A study highlighted the effectiveness of such compounds, particularly in increasing COX1/COX-2 selectivity, which is crucial for treating conditions like rheumatoid arthritis and osteoarthritis. A derivative, JTE-522, demonstrated potent COX-2 inhibition and is in clinical trials for these conditions (Hashimoto et al., 2002).
Antimicrobial and Anticancer Potential
Another study focused on benzenesulfonamide derivatives and their antimicrobial and anticancer activities. It was found that certain compounds exhibited significant antimicrobial effectiveness and more activity against cancer cell lines compared to standard drugs like carboplatin. This research suggests a promising avenue for developing new antimicrobial and anticancer agents (Kumar et al., 2014).
Carbonic Anhydrase Inhibition
The role of 4-fluoro-benzenesulfonamides in inhibiting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, has also been explored. Compounds like Ro-61-8048 showed high-affinity inhibition of this enzyme, suggesting their potential use in studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Fluorometric Sensing Applications
A pyrazoline derivative of 4-fluoro-benzenesulfonamide has been used for metal ion selectivity in fluorometric detection. This compound demonstrated significant sensitivity to Hg2+ ions, indicating its potential as a selective fluorometric sensor for detecting mercury ions in various applications (Bozkurt & Gul, 2018).
Fluorinated Analogue Development
In a study exploring the synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, researchers developed a fluorinated analogue of valdecoxib. This compound showed promising results for imaging cyclooxygenase-2 using positron emission tomography, an important tool in medical diagnostics (Toyokuni et al., 2005).
Propiedades
IUPAC Name |
4-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-6-8-15(9-7-12)23(21,22)18-13-10-16(20)19(11-13)14-4-2-1-3-5-14/h1-9,13,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVNLAOBSKKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2668626.png)

![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)
![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2668634.png)
![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)
![N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2668639.png)
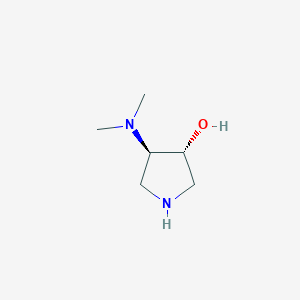
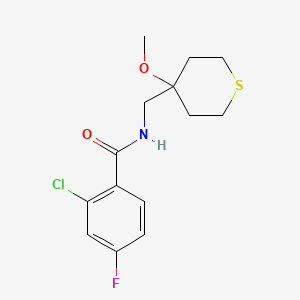
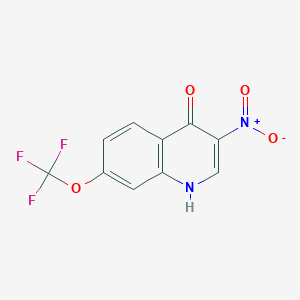
![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)
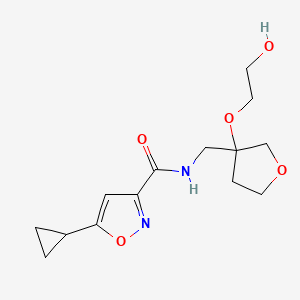
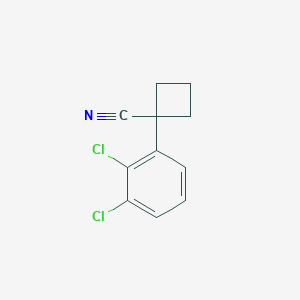
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2668648.png)